molecular formula C15H23ClN2O2 B15344382 4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride CAS No. 52400-65-4

4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride

Cat. No.: B15344382
CAS No.: 52400-65-4
M. Wt: 298.81 g/mol
InChI Key: QZBLDHWXBDHFHG-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride is a piperazine derivative featuring a methyl-substituted piperazine core linked via an ethyl chain to a 2-methyl-1,3-benzodioxol moiety. The molecular weight is reported as 283.794 g/mol (C₁₅H₂₁NO₂·HCl) . Piperazine derivatives are widely studied for their enhanced aqueous solubility and bioavailability, critical for drug development .

Properties

CAS No.

52400-65-4

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

1-methyl-4-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperazin-4-ium;chloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(7-8-17-11-9-16(2)10-12-17)18-13-5-3-4-6-14(13)19-15;/h3-6H,7-12H2,1-2H3;1H

InChI Key

QZBLDHWXBDHFHG-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CC[NH+]3CCN(CC3)C.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and related piperazine derivatives:

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight (g/mol) Pharmacological Target/Activity
Target Compound (65210-33-5) 4-Methylpiperazine Ethyl-linked 2-methyl-1,3-benzodioxol 283.794 Not explicitly reported (CNS potential)
BD1063 Dihydrochloride (Ev6) 4-Methylpiperazine 2-(3,4-Dichlorophenyl)ethyl 342.13* Sigma-1 receptor antagonist
HBK14 (Ev3) Piperazine 2-Methoxyphenyl; phenoxyethoxyethyl ~450 (estimated) Serotonin/dopamine modulation
Cariprazine Hydrochloride (Ev2) Piperazine 2,3-Dichlorophenyl; cyclohexyl urea 534.08 Dopamine D3/D2 partial agonist
GBR 12783 Dihydrochloride (67469-57-2) Piperazine Diphenylmethoxyethyl; 3-phenylpropenyl 503.46 Dopamine transporter inhibitor
1-[(4-Methylthiazol-2-yl)methyl]piperazine HCl (1351642-23-3) Piperazine 4-Methylthiazole-methyl 233.76 Antimicrobial/antifungal (potential)

*Calculated based on formula C₁₃H₁₇Cl₂N₃·2HCl.

Pharmacological and Therapeutic Insights

  • Sigma Receptor Ligands : BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shares structural similarity with the target compound, as both contain a 4-methylpiperazine core and an ethyl-linked aromatic group. BD1063 is a sigma-1 receptor antagonist, demonstrating efficacy in attenuating cocaine-induced motor stimulation in preclinical models . The target compound’s benzodioxol group may confer distinct receptor selectivity compared to BD1063’s dichlorophenyl moiety.

  • ACAT Inhibitors : The sulfur-containing ethyl piperazine derivative K-604 () acts as an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, highlighting how piperazine substituents dictate target specificity. The benzodioxol group in the target compound may lack the thioether-benzimidazole motif required for ACAT inhibition, suggesting divergent therapeutic applications .

  • Dopaminergic Agents : Cariprazine () and GBR 12783 () exemplify piperazine derivatives with dopaminergic activity. Cariprazine’s dichlorophenyl and urea groups enable partial agonism at D3/D2 receptors, approved for schizophrenia and bipolar disorder . In contrast, the benzodioxol group in the target compound may prioritize interactions with serotonin or sigma receptors over dopamine pathways.

  • Solubility and Bioavailability : Piperazine derivatives with hydrophilic substituents (e.g., methoxy groups in HBK14) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., benzodioxol in the target compound) enhance CNS penetration .

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